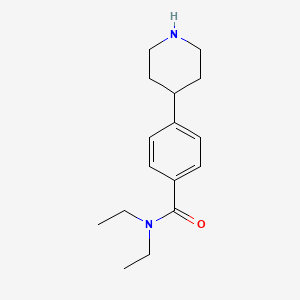

N,N-Diethyl-4-piperidin-4-yl-benzamide

説明

“N,N-Diethyl-4-piperidin-4-yl-benzamide” is a compound that has been studied for its potential therapeutic applications. It is a derivative of piperidine, an essential heterocyclic system used in the production of drugs . This compound is known to be a potent, selective, and orally bioavailable delta agonist .

Molecular Structure Analysis

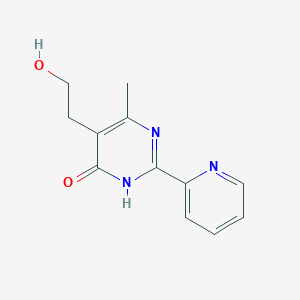

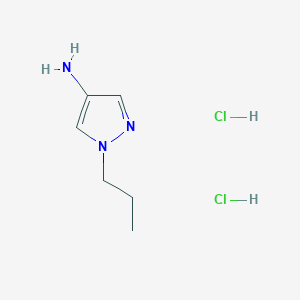

The molecular structure of “N,N-Diethyl-4-piperidin-4-yl-benzamide” is complex, with multiple functional groups. The compound contains a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The detailed molecular structure can be determined using techniques like NMR spectroscopy .科学的研究の応用

Insulin Depletion Studies

“N,N-Diethyl-4-piperidin-4-yl-benzamide” has been used in mechanistic investigations of insulin depletion in rats and RINm5F cells . The compound, a delta-opioid agonist, was found to cause vacuolation in the β-cell of the rat pancreas, associated with depletion of insulin and hyperglycemia after 7 days of dosing . The loss of insulin was due to specific inhibition of rat insulin2 mRNA transcription in vivo . These effects were reversible and were not mediated by the δ-opioid receptor .

Pain Management

The compound has been identified as a potent, selective, and orally bioavailable delta agonist . It has been selected as a clinical candidate for the treatment of pain .

Anticancer Research

Piperidine derivatives, such as “N,N-Diethyl-4-piperidin-4-yl-benzamide”, are being utilized in different ways as anticancer agents .

Antiviral Research

Piperidine derivatives are also being used as antiviral agents .

Antimalarial Research

These compounds have applications in antimalarial research .

Antimicrobial and Antifungal Research

Piperidine derivatives are being used as antimicrobial and antifungal agents .

Antihypertensive Research

These compounds are being utilized in antihypertensive research .

Anti-inflammatory Research

Piperidine derivatives are being used in anti-inflammatory research .

将来の方向性

The future directions for the study of “N,N-Diethyl-4-piperidin-4-yl-benzamide” could involve further investigation into its potential therapeutic applications, particularly its role as a delta opioid receptor agonist . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

作用機序

Target of Action

N,N-Diethyl-4-piperidin-4-yl-benzamide primarily targets the delta opioid receptor . This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in pain modulation . It also targets the hypoxia-inducible factor 1 (HIF-1) pathways , which are crucial for cellular response to hypoxia .

Mode of Action

This compound acts as an agonist at the delta opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the delta opioid receptor can lead to analgesic effects . It also acts as an activator of HIF-1 pathways , which can lead to various cellular responses under hypoxic conditions .

Biochemical Pathways

The activation of the delta opioid receptor can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent activation of potassium channels. This results in hyperpolarization of the cell membrane and inhibition of calcium influx, reducing neuronal excitability .

The activation of HIF-1 pathways can lead to the transcriptional activation of various genes involved in energy metabolism, angiogenesis, cell survival, and other functions that enable cells to adapt to hypoxic conditions .

Pharmacokinetics

It is described as beingorally bioavailable , which suggests that it can be absorbed from the gastrointestinal tract and distributed throughout the body to exert its effects .

Result of Action

The activation of the delta opioid receptor by N,N-Diethyl-4-piperidin-4-yl-benzamide can lead to analgesic effects , making it a potential therapeutic agent for the treatment of pain . The activation of HIF-1 pathways can lead to various cellular responses that enable cells to adapt to hypoxic conditions . It also induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

The action of N,N-Diethyl-4-piperidin-4-yl-benzamide can be influenced by various environmental factors. For instance, the activity of the delta opioid receptor can be modulated by the presence of other opioid receptors and the local concentration of endogenous opioid peptides . The activity of HIF-1 pathways can be influenced by the oxygen concentration in the cellular environment .

特性

IUPAC Name |

N,N-diethyl-4-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-18(4-2)16(19)15-7-5-13(6-8-15)14-9-11-17-12-10-14/h5-8,14,17H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCUNXPBHUCHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)

![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)